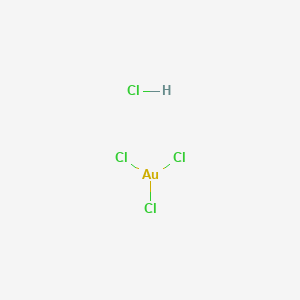

Trichlorogold;hydrochloride

説明

The exact mass of the compound Trichlorogold;hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trichlorogold;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichlorogold;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

trichlorogold;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl.Cl[Au](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16903-35-8 | |

| Record name | Chloroauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Ascendancy of Gold Iii Species in Contemporary Chemistry

Gold, often perceived as an inert metal, reveals a rich and complex chemistry in its various oxidation states. Among these, gold(III) species have garnered considerable attention for their unique electronic structure and reactivity. researchgate.netfrontiersin.orgnih.gov The Au³⁺ ion, typically found in a square-planar coordination geometry, is a "hard" Lewis acid, distinguishing it from the "softer" gold(I) ion. uea.ac.uk This characteristic influences its bonding preferences and catalytic behavior, making it a valuable tool in synthetic chemistry. uea.ac.uk

The organometallic chemistry of gold(III) has seen remarkable progress, with the synthesis and characterization of novel complexes that are crucial intermediates in catalytic cycles. researchgate.netuea.ac.uk These include gold(III) complexes with alkenes, alkynes, carbon monoxide, and even hydrides. researchgate.netuea.ac.uk The demonstration of fundamental reaction steps like migratory insertion and β-H elimination for gold has further solidified the importance of gold(III) in catalysis. researchgate.netuea.ac.uk

Gold(III) complexes have shown significant promise in facilitating a variety of organic transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netcatalysis.blog Their ability to act as powerful catalysts under mild conditions makes them attractive for developing more sustainable and efficient chemical processes.

The Foundational Role of Tetrachloroauric Acid As a Precursor

Chemical Synthesis Routes for Tetrachloroauric Acid

Chemical methods for producing tetrachloroauric acid predominantly involve the oxidation of metallic gold in the presence of chloride ions. The two most established routes are the dissolution of gold in aqua regia and the direct halogenation of the metal.

Dissolution of Gold in Aqua Regia

The most traditional and widely recognized method for preparing tetrachloroauric acid is by dissolving pure gold metal in aqua regia. wikipedia.orgnih.gov Aqua regia is a freshly prepared mixture of concentrated nitric acid (HNO₃) and concentrated hydrochloric acid (HCl), typically in a 1:3 molar ratio. quora.comvedantu.com

Au(s) + HNO₃(aq) + 4 HCl(aq) → HAuCl₄(aq) + NO(g) + 2 H₂O(l) wikipedia.orgufms.br

To obtain solid tetrachloroauric acid, the resulting solution is typically processed by carefully boiling off the excess aqua regia. stackexchange.com This is often followed by repeated steps of adding concentrated hydrochloric acid and heating to ensure the complete removal of residual nitric acid and nitrogen oxides. google.comgoldrefiningforum.com Industrial-scale operations may use glass or rotating polypropylene (B1209903) drum digesters to facilitate the reaction, often using granulated gold to increase the surface area and speed up dissolution. lbma.org.uk

Direct Halogenation of Gold Metal

An alternative chemical synthesis route involves the direct reaction of gold metal with a halogen, specifically chlorine gas (Cl₂). mdpi.comresearchgate.net This method is noted for producing high-purity aqueous solutions of tetrachloroauric acid that can be used directly for applications like nanoparticle synthesis. mdpi.comresearchgate.net

The procedure involves bubbling chlorine gas through purified water containing a pellet or flattened piece of gold metal. mdpi.comresearchgate.net The reaction can be described by the equation:

2Au(s) + 3Cl₂(g) + 2HCl(aq) → 2HAuCl₄(aq) nih.gov

The reaction rate is dependent on temperature. Research has shown that increasing the temperature significantly accelerates the dissolution of gold. researchgate.net For instance, the time required for complete dissolution decreases markedly as the temperature is raised from room temperature to 70 °C. researchgate.net The use of flattened gold pellets also increases the surface area, leading to faster reaction rates. researchgate.net Solutions produced by this method have demonstrated high stability, showing no signs of gold precipitation for over a year. mdpi.comresearchgate.net

| Temperature (°C) | Initial Gold Mass (mg) | Approximate Reaction Time for Full Dissolution (hours) |

|---|---|---|

| Room Temperature | 281 | ~125 |

| 50 | 268 | ~25 |

| 60 | 319 | ~18 |

| 70 | 357 | ~12 |

This table presents data on the time required to dissolve gold pellets of varying masses at different temperatures by bubbling chlorine gas through the solution. The data is adapted from research findings. researchgate.netnih.gov

Electrochemical Production Pathways of Tetrachloroauric Acid

Electrochemical methods provide a cleaner alternative for synthesizing tetrachloroauric acid, avoiding the use of strong oxidizing acids like nitric acid. oup.com These pathways involve the anodic dissolution of gold in an electrolyte containing chloride ions.

2 Au(s) + 8 HCl(aq) → 2 HAuCl₄ + 3 H₂(g) wikipedia.org

Another variation of this method utilizes AC electrolysis of gold electrodes in an alkali halide salt solution, such as potassium chloride (KCl). oup.com This technique has been shown to successfully produce tetrachloroauric acid in an aqueous solution without the need for any strong acids. oup.comoup.com The formation of HAuCl₄ is confirmed through spectroscopic analysis of the resulting solution. oup.com This method is considered more environmentally friendly and is suitable for applications where high purity is essential, such as the subsequent synthesis of gold nanoparticles. oup.com

Coordination Chemistry of Gold Iii Complexes Derived from Tetrachloroaurate

Fundamental Principles of Gold(III) Coordination Environments

The behavior and properties of gold(III) complexes are rooted in the electronic configuration and preferred geometry of the gold(III) ion.

Geometrical Considerations in Gold(III) Coordination Complexes

Gold(III) is a d⁸ metal ion, a configuration that strongly influences its coordination geometry. rsc.orgfrontiersin.org The vast majority of gold(III) complexes are four-coordinate and exhibit a square planar geometry. wikipedia.orgwikipedia.orgnih.govfrontiersin.org This arrangement is typical for d⁸ metal ions and is shared by isoelectronic species such as platinum(II). wikipedia.org The bonding in these complexes is not purely ionic but possesses significant covalent character. wikipedia.org As a consequence of having a filled d⁸ electron configuration in a strong ligand field, these square planar complexes are diamagnetic. wikipedia.org The Au-Cl bond lengths in the parent [AuCl₄]⁻ anion are approximately 2.28 Å. wikipedia.org

| Property | Description | Reference |

|---|---|---|

| Oxidation State of Gold | +3 | wikipedia.org |

| d-electron Count | d⁸ | rsc.orgfrontiersin.org |

| Common Coordination Number | 4 | wikipedia.org |

| Predominant Geometry | Square Planar | wikipedia.orgnih.govresearchgate.net |

| Magnetic Properties | Diamagnetic | wikipedia.org |

Ligand Field Theory Applications in Gold(III) Systems

Ligand Field Theory (LFT) provides a more detailed model of the electronic structure of coordination compounds by considering the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orgbritannica.com For a square planar gold(III) complex, the five d-orbitals are split in energy. The d(x²-y²) orbital, which points directly at the ligands, is the highest in energy, followed by the d(xy), d(z²), and finally the degenerate d(xz) and d(yz) orbitals.

The magnitude of this energy splitting is crucial for the stability and photophysical properties of the complex. The use of strong-field ligands, such as those involved in cyclometalation, is a key strategy to create a large ligand field splitting. rsc.org This large energy gap can prevent the population of thermally accessible, deactivating metal-centered (d-d) excited states, which is often a prerequisite for achieving luminescence in gold(III) compounds. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the reactivity and stability of these gold(III) complexes. frontiersin.org

Rational Design and Synthesis of Gold(III) Ligand Systems

The inherent instability of the bare gold(III) ion under many conditions necessitates the use of carefully designed ligand frameworks to create stable and functional complexes. frontiersin.org Syntheses typically begin with tetrachloroaurate (B171879), [AuCl₄]⁻, and proceed via substitution of the chloride ligands. acs.orgnih.gov

Development of Chelating and Pincer Ligand Frameworks

A primary strategy for stabilizing the gold(III) center is the use of multidentate ligands, which bind to the metal through multiple donor atoms, a phenomenon known as the chelate effect.

Chelating Ligands : These ligands form stable ring structures with the gold center. Bidentate (two-donor) ligands are widely employed, with common motifs including C^N (e.g., 2-phenylpyridine) and P^N frameworks. researchgate.netacs.org The formation of these five- or six-membered chelate rings significantly enhances the thermodynamic stability of the resulting complexes. morressier.com

Pincer Ligands : These are a class of tridentate (three-donor) ligands that bind to the metal in a meridional, coplanar fashion. This creates a highly rigid and stable coordination environment. Common pincer scaffolds include C^N^C, N^C^N, and more recently, P^N^C types. frontiersin.orgresearchgate.netnih.govacs.org The robust nature of pincer ligation is particularly effective at preventing the reduction of Au(III) to Au(I) or Au(0), thus providing a stable platform for further functionalization. scilit.comacs.org

Utilization of N-, O-, and P-Donor Atom Ligands

The properties of gold(III) complexes can be finely tuned by varying the donor atoms in the ligand framework.

N-Donor Ligands : This is the most extensive class of ligands for gold(III), encompassing simple amines, pyridines, pyrazoles, and bipyridines. acs.orgmdpi.com The electronic-donating ability of the nitrogen atom can directly influence the reactivity and stability of the complex. researchgate.net

O-Donor Ligands : Oxygen-based donors such as hydroxides, alkoxides, and carboxylates are also utilized. acs.orgacs.org The strength and length of the Au-O bond can have a pronounced effect on the stability of the complex. For instance, a (P^N^C)gold(III) formate (B1220265) complex was found to be more stable than its (N^C^C) counterpart, an effect attributed to a stronger, shorter Au-O bond in the former. acs.org

P-Donor Ligands : While phosphines are ubiquitous ligands in gold(I) chemistry, their application with gold(III) has been historically limited by the propensity of Au(III) to oxidize the phosphine (B1218219). acs.orgnih.gov However, incorporating the phosphorus donor into a chelating framework, such as a P^N or P^N^C ligand, effectively stabilizes the gold(III) center against reduction and protects the phosphine from oxidation. acs.orgacs.org This has enabled the synthesis and study of a new range of phosphorus-containing gold(III) complexes. nih.gov

| Ligand Type | Framework Example | Description | Reference |

|---|---|---|---|

| Bidentate Chelate | C^N (e.g., 2-phenylpyridine) | Forms a stable five-membered ring via cyclometalation. | researchgate.netacs.org |

| Bidentate Chelate | P^N | Combines a soft phosphorus donor with a hard nitrogen donor. | acs.orgnih.gov |

| Tridentate Pincer | C^N^C | Highly stable framework with two Au-C bonds. | frontiersin.orgnih.gov |

| Tridentate Pincer | P^N^C | Offers enhanced stability and access to novel reactivity. | acs.orgnih.gov |

Exploration of Stable Singlet Carbenes and Cyclometallated Ligands

Advanced ligand design has focused on creating exceptionally strong metal-ligand bonds to impart maximum stability.

Stable Singlet Carbenes : N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands for gold(III). nih.gov These molecules are stable singlet carbenes that act as strong σ-donors, forming highly robust Au-C bonds. frontiersin.orgresearchgate.net The incorporation of NHCs into pincer ligands, for example in [Au(C^N^C)(NHC)]⁺ complexes, has led to gold(III) species with exceptional stability. frontiersin.org Another class, cyclic (alkyl)(amino)carbenes (CAACs), also forms very stable complexes with gold. acs.orgresearchgate.net

Cyclometallated Ligands : Cyclometalation is a process where a ligand reacts with a metal center to form a C-M bond as part of a chelate ring. This intramolecular C-H activation, or cycloauration, is one of the most effective methods for stabilizing the gold(III) oxidation state. researchgate.netscilit.com The direct Au-C σ-bond formed is thermodynamically very stable and is a defining feature of many of the most robust gold(III) complexes, including those with C^N bidentate and C^N^C pincer ligands. researchgate.netnih.gov

Characterization Techniques for Gold(III) Coordination Complexes

A comprehensive understanding of the structure and properties of gold(III) coordination complexes relies on a suite of advanced characterization techniques. These methods provide critical insights into the electronic environment, molecular geometry, and bonding within these compounds.

Spectroscopic Analysis (e.g., NMR, UV-Vis) of Gold(III) Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of gold(III) complexes in solution. ¹H, ¹³C, and ¹⁵N NMR spectroscopies are routinely used to characterize the organic ligands coordinated to the gold center. researchgate.netacs.orgnih.gov Changes in the chemical shifts of ligand protons and carbons upon coordination to the gold(III) ion provide valuable information about the metal-ligand interaction. acs.orgnih.gov For instance, in P,N-chelated gold(III) complexes, the coordination of the nitrogen atom to gold(III) results in significant changes in the ¹⁵N NMR chemical shifts. acs.orgnih.gov ³¹P NMR is particularly useful for complexes containing phosphine ligands, where the coordination shift (Δδ³¹P) indicates the nature of the gold-phosphorus bond. acs.orgnih.gov The observation of distinct signals in the NMR spectra can also help identify the formation of different isomers or intermediate species in solution. acs.orgnih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within gold(III) complexes. Tetrahalo complexes of gold(III) typically exhibit two intense absorption bands in the ultraviolet region, which are assigned to ligand-to-metal charge transfer (LMCT) transitions from the halogen p orbitals to the d orbitals of the gold atom. aip.org The specific wavelengths of these absorptions can be influenced by the nature of the ligands and the geometry of the complex. nih.gov For example, the UV-Vis spectrum of the [AuCl₄]⁻ ion shows a characteristic absorption band around 300 nm. researchgate.net The study of UV-Vis spectra is also crucial for monitoring the stability and reactivity of gold(III) complexes in solution. researchgate.net

X-ray Crystallographic Elucidation of Gold(III) Complex Structures

Crystallographic studies have revealed detailed structural features, such as the Au-N and Au-Cl bond distances in various complexes. For example, in a series of LAuX₃ complexes (where L is a substituted pyridine (B92270) and X is Cl or Br), the Au-N bond lengths were found to be consistently longer when trans to a bromide ligand compared to a chloride ligand. nih.gov This observation highlights the trans influence of the halide ligands. Furthermore, X-ray crystallography can reveal subtle structural details like the planarity of the coordination sphere and the torsion angles within the ligands, which can be influenced by steric interactions. tandfonline.comresearchgate.net

Theoretical Investigations of Gold(III) Complex Structures and Bonding

Theoretical and computational methods are increasingly employed to complement experimental data and provide a deeper understanding of the electronic structure, bonding, and reactivity of gold(III) complexes.

Density Functional Theory (DFT) Calculations for Gold(III) Species

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of gold(III) complexes. nih.govacs.orgmdpi.com DFT calculations can accurately predict the geometries of these complexes, which are often in good agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net These calculations can also provide insights into the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). frontiersin.org

The choice of the computational protocol, including the DFT functional and basis sets, is crucial for obtaining reliable results. nih.govresearchgate.net For instance, studies have shown that for modeling the structure and reactivity of certain gold(III) complexes, the B3LYP functional combined with specific basis sets for gold and the ligand atoms provides a good balance of accuracy and computational cost. nih.gov DFT calculations have been successfully used to study various aspects of gold(III) chemistry, including the stability of different isomers, the nature of interionic interactions in gold(III) catalysts, and the interpretation of spectroscopic data. nih.govacs.orgmdpi.com

Computational Modeling of Coordination Modes and Energetics

Computational modeling, primarily using DFT, allows for the investigation of different possible coordination modes of ligands to the gold(III) center and the calculation of their relative energies. This is particularly useful for understanding the factors that govern the formation of specific isomers and for predicting the most stable structures. mdpi.com

Reactivity Studies of Gold(III) Coordination Complexes

The reactivity of gold(III) coordination complexes is a rich and expanding area of research. These complexes can undergo a variety of reactions, including ligand substitution, redox processes, and catalytic transformations. cymitquimica.comacs.org

The substitution of ligands in square-planar gold(III) complexes is a fundamental reaction. The mechanism of these substitution reactions can be either associative, involving the formation of a five-coordinate intermediate, or dissociative. frontiersin.orgnih.gov The reactivity of the complex is influenced by factors such as the nature of the entering and leaving ligands, as well as the other ligands already coordinated to the gold center. frontiersin.org For instance, the presence of certain nitrogen-donor ligands can stabilize the gold(III) ion and influence its binding affinity towards biomolecules. frontiersin.orgnih.gov

Gold(III) complexes are also known to participate in redox reactions. The high redox potential of the Au(III)/Au(I) couple means that gold(III) complexes can be reduced to gold(I) or even metallic gold. nih.gov This reactivity is exploited in the synthesis of gold nanoparticles from tetrachloroauric acid. nih.gov The stability of gold(III) complexes towards reduction can be tuned by the choice of ligands. nih.govacs.org

Furthermore, gold(III) complexes have emerged as versatile catalysts in a range of organic transformations. acs.orgsigmaaldrich.com The catalytic activity is often dependent on the specific ligands coordinated to the gold center, which can influence the reactivity and selectivity of the catalyst. acs.org

Oxidative Addition and Reductive Elimination Pathways involving Gold(III)

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, and for gold(III) complexes, they represent key steps in many catalytic cycles. acs.orgwikipedia.org These processes involve a change in the oxidation state of the gold center, typically between Au(I) and Au(III).

Oxidative Addition: This process involves the addition of a molecule to the gold center, leading to an increase in both the oxidation state and the coordination number of the metal. While more common for gold(I) to be oxidized to gold(III), these pathways are crucial for the formation of certain gold(III) species.

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the gold(III) center couple and are eliminated as a single molecule, resulting in a reduction of the gold's oxidation state to Au(I). wikipedia.orgumb.edu For mononuclear gold(III) complexes, the two groups being eliminated must be positioned cis to each other on the square planar complex. wikipedia.org

Mechanistic studies have revealed that reductive elimination from gold(III) complexes can proceed through different pathways:

Dissociative Mechanism: This involves the initial loss of a ligand to form a three-coordinate intermediate, which then undergoes reductive elimination. wikipedia.orgnih.govresearchgate.net For example, the reductive elimination of ethane (B1197151) from some [Au(CF₃)(Me)(X)(PR₃)] complexes proceeds through a tricoordinate intermediate formed by phosphine dissociation. nih.gov

Nondissociative Mechanism: In some cases, reductive elimination can occur directly from the four-coordinate square planar complex.

Associative (Sₙ2-type) Mechanism: This pathway involves the attack of a nucleophile on one of the ligands attached to the gold center, leading to its elimination with the ligand. nih.govresearchgate.net This has been identified as a plausible reductive elimination pathway in Au(III) alkyl complexes. nih.gov

The choice of pathway is influenced by factors such as the nature of the ligands, the solvent, and the presence of coordinating anions. nih.gov

Formation and Reactivity of Gold(III) Alkene, Alkyne, Carbon Monoxide, and Hydride Complexes

Recent advancements have led to the synthesis and characterization of several classes of gold(III) complexes that were once considered hypothetical, providing significant insights into their role in catalysis. acs.org

Gold(III) Alkene and Alkyne Complexes

For a long time, gold(III) π-alkene and π-alkyne complexes remained elusive, in stark contrast to their well-known gold(I) and platinum(II) counterparts. uea.ac.uknih.gov However, recent breakthroughs have enabled their synthesis and characterization. rsc.orgnih.govresearchgate.net

Formation: Gold(III) alkene complexes have been synthesized through the reaction of gold(III) oxo complexes with alkenes. rsc.orgrsc.org For instance, complexes of the type [Au(bipyR)(η²-alkene)][PF₆] have been successfully prepared. rsc.org The synthesis of thermally stable gold(III) alkene and alkyne complexes has also been achieved. uea.ac.uknih.gov

Reactivity and Bonding: Gold(III) alkyne complexes are found to be significantly more reactive than their platinum(II) isoelectronic analogues, despite having comparable or even higher Au-alkyne bond energies. uea.ac.uk This enhanced reactivity is attributed to a lack of back-bonding from gold to the alkyne, which facilitates alkyne slippage and subsequent reactions. uea.ac.uknih.govresearchgate.net The bonding and stability of these complexes are heavily influenced by the trans effect and steric factors. uea.ac.uknih.gov

Gold(III) Carbon Monoxide (CO) Complexes

Isolable gold(III)-CO complexes were unknown until recently, which hindered mechanistic studies of gold-catalyzed reactions involving carbon monoxide, such as the water-gas shift (WGS) reaction. nih.gov

Synthesis: The first stable gold(III)-CO complex was synthesized, paving the way for exploring its reactivity. nih.gov The ν(CO) stretching frequency in these complexes is observed at a higher wavenumber compared to free CO, indicating the nature of the Au(III)-CO bond. nih.gov

Reactivity: The reactivity of these complexes mirrors that observed in heterogeneous gold catalysts for CO oxidation. nih.gov A notable reaction is the formation of a bridging CO₂ complex, the first of its kind for gold in any oxidation state. nih.gov

Gold(III) Hydride Complexes

Gold(III) hydride complexes are key intermediates in various catalytic transformations. While long postulated, stable examples have only been synthesized and characterized more recently. acs.orgnih.gov

Synthesis: New families of stable or spectroscopically observable gold(III) hydride complexes have been reported, including anionic cis-hydrido chloride, hydrido aryl, and cis-dihydride complexes. acs.orgnih.gov The use of pincer-type ligands has been shown to stabilize these otherwise labile species, allowing for their isolation and characterization. acs.org The synthesis of gold(III) phosphino (B1201336) hydrides has also been achieved. acs.orgnih.gov

Stability and Reactivity: The stability and reactivity of gold(III) hydrides are critically dependent on the interplay between the cis and trans influences of the other ligands in the complex. acs.orgnih.gov For instance, strong electron-donating substituents trans to the hydride can significantly increase the reactivity of the Au-H bond. acs.orgnih.gov These hydrides can undergo insertion reactions with alkenes and alkynes. researchgate.net The first example of a bridging hydride in gold(III) chemistry has also been reported. acs.org

Ligand Exchange and Substitution Reactions in Gold(III) Systems

Ligand exchange and substitution reactions are fundamental to the coordination chemistry of gold(III) and play a crucial role in the mechanism of many of its reactions. frontiersin.orgresearchgate.net Gold(III) complexes, which are typically square planar d⁸ species, undergo substitution reactions through mechanisms that are characteristic of this geometry. nih.govfrontiersin.orgyoutube.com

The general mechanism for ligand substitution in square planar complexes, including gold(III) systems, is associative. fiveable.meecontent.in This involves the approach of an incoming ligand (nucleophile) to the complex to form a five-coordinate intermediate, typically with a trigonal bipyramidal geometry, before the leaving group departs. fiveable.meecontent.in

Two main pathways are recognized for these substitution reactions: frontiersin.org

Direct Nucleophilic Attack: The incoming ligand directly attacks the gold(III) center.

Solvolytic Pathway: A solvent molecule first coordinates to the gold(III) center, forming a solvent-complex intermediate, which is then substituted by the incoming ligand.

The rates of these reactions are influenced by several factors, including the nature of the entering and leaving groups, the other ligands in the complex (the trans effect), and the solvent. youtube.com For example, studies on the reaction of [AuCl₄]⁻ with various nucleophiles have provided insights into the kinetics of these processes. nih.gov The presence of bulky groups on the complex tends to decrease the rate of substitution, which is consistent with an associative mechanism. youtube.com

Kinetic studies of ligand exchange reactions are essential for understanding the reactivity of gold(III) complexes in various applications, from catalysis to their interactions with biological molecules. frontiersin.orgnih.govnist.gov

Hydrolysis and Speciation of Gold(III) in Aqueous Media

The behavior of gold(III) in aqueous solution is complex, primarily due to its strong tendency to undergo hydrolysis. mdpi.comwikipedia.org When dissolved in water, the tetrachloroaurate(III) ion, [AuCl₄]⁻, is the dominant species in acidic solutions containing chloride ions. wikipedia.org However, as the pH increases, the chloride ligands are sequentially replaced by hydroxide (B78521) ions (OH⁻). mdpi.com

The speciation of gold(III) in aqueous solution is highly dependent on the pH and the concentration of chloride ions. The general hydrolysis equilibria can be represented as follows:

[AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(OH)ₙ]⁻ + nH⁺ + nCl⁻

Studies have shown that even in strongly acidic solutions (1 to 8 M HClO₄), the free Au³⁺ cation is not the major species, but rather exists as aquated hydroxo complexes like [Au(OH)₂(H₂O)₂]⁺. researchgate.net Complete hydrolysis to form gold(III) hydroxide, Au(OH)₃, occurs at pH values greater than 7.

The hydrolysis products can further undergo polymerization. researchgate.net The solubility of gold(III) hydroxide is also a key factor in its aqueous chemistry, with different forms (e.g., red and white) exhibiting different solubilities. researchgate.net Understanding the speciation of gold(III) is critical for controlling its reactivity and for applications in areas such as the synthesis of gold nanoparticles and the study of its biological activity. wikipedia.orgmdpi.comnih.gov

Synthesis and Advanced Applications of Gold Nanomaterials from Tetrachloroauric Acid Precursors

Principles of Gold Nanoparticle Synthesis via Tetrachloroauric Acid Reduction

The formation of gold nanoparticles from tetrachloroauric acid is a bottom-up approach that hinges on the chemical reduction of Au(III) ions to neutral gold atoms (Au⁰). libretexts.org This process is fundamentally governed by nucleation and growth phenomena, where the initial formation of small gold clusters is followed by their subsequent enlargement. ucl.ac.uk

Nucleation and Growth Mechanisms in Nanoparticle Formation

The synthesis of gold nanoparticles is a process described by nucleation and growth. ucl.ac.uk Nucleation is the initial step where gold atoms, formed from the reduction of tetrachloroauric acid, coalesce to form small, stable nuclei. ucl.ac.ukacs.org This can occur homogeneously throughout the solution or heterogeneously on existing surfaces or impurities. ucl.ac.uk Following nucleation, these initial seeds act as templates for further growth. ucl.ac.uk

The growth phase can proceed through several mechanisms. One common pathway is the diffusion-controlled growth, where additional gold atoms from the solution deposit onto the surface of the existing nuclei. ucl.ac.uk Another significant mechanism is coalescence, where smaller nanoparticles merge to form larger ones. ucl.ac.ukacs.org In some synthesis methods, a phenomenon known as Ostwald ripening can occur, where larger particles grow at the expense of smaller ones, which dissolve and redeposit onto the larger particles. ucl.ac.uk The interplay between nucleation and growth rates is critical in determining the final size distribution of the nanoparticles; rapid nucleation followed by slower growth generally leads to smaller, more monodisperse nanoparticles.

Recent in-situ studies using techniques like small-angle X-ray scattering (SAXS) have provided deeper insights into these mechanisms. For instance, research has shown that the formation of gold nanoparticles can be incredibly rapid, with initial nuclei of approximately 0.8 nm radius forming within 100 milliseconds, which then grow to about 1.7 nm through coalescence. acs.org Furthermore, some studies suggest the existence of pre-nucleation clusters (PNCs) containing both Au(III) and Au(I) species, which can influence the subsequent nucleation and growth stages. rsc.org

Influence of Reaction Parameters on Nanoparticle Morphology and Size

The morphology and size of gold nanoparticles are highly sensitive to various reaction parameters, allowing for precise control over their properties. Key parameters include:

pH: The pH of the reaction medium significantly affects the reduction potential of the gold species and the efficacy of the reducing and capping agents. nih.govlibretexts.org For instance, in citrate (B86180) reduction, a change in pH can alter the dominant citrate species, influencing the reaction rate and the final particle size. sdsu.edu Studies have shown that higher pH values (above 5) in citrate-mediated synthesis tend to produce more monodisperse AuNPs. nih.gov

Temperature: Temperature influences the kinetics of both nucleation and growth. mdpi.com Higher temperatures generally lead to faster reaction rates. In some methods, such as sonochemical synthesis, temperature plays a crucial role in controlling particle size and colloidal stability. researchgate.net

Concentration of Reactants: The ratio of the reducing agent and stabilizer to the tetrachloroauric acid precursor is a critical factor. orientjchem.orgnih.gov In the widely used Turkevich method, increasing the citrate-to-gold ratio generally leads to smaller nanoparticles, although this trend can reverse at very high ratios due to changes in pH and ionic strength. libretexts.org

Mixing Rate: The speed at which the reactants are mixed can influence the homogeneity of the reaction mixture and, consequently, the uniformity of the resulting nanoparticles. orientjchem.org

Presence of Additives: The addition of certain ions, such as chloride, can impact the aggregation of primary gold particles, thereby influencing the final size. researchgate.netnih.gov

| Parameter | Condition | Resulting Average Nanoparticle Size | Reference |

|---|---|---|---|

| Trisodium (B8492382) Citrate to HAuCl₄ Ratio (by mass) | 1.5:1 (after 10 min) | 33.08 nm | nih.gov |

| 1.875:1 (after 10 min) | 17.76 nm (more monodisperse) | ||

| Reaction Time (at 1.875:1 ratio) | 10 min | 17.76 nm | nih.gov |

| 70 min | 21.02 nm | ||

| Chloride Ion Concentration (at 5:1 citrate to HAuCl₄ molar ratio) | 0 mM | 19 nm | researchgate.net |

| 20 mM | 47 nm |

Diverse Chemical Reduction Methods for Gold Nanoparticles

A variety of chemical reducing agents can be employed to convert tetrachloroauric acid into gold nanoparticles, each offering specific advantages in terms of size control, stability, and surface chemistry.

Citrate-Mediated Reduction Processes

The reduction of tetrachloroauric acid by sodium citrate, pioneered by Turkevich and later refined by Frens, is one of the most common and well-established methods for synthesizing spherical gold nanoparticles. libretexts.orglibretexts.org In this process, hot tetrachloroauric acid is treated with a sodium citrate solution. libretexts.org The citrate ions serve a dual role: they act as the reducing agent, converting Au(III) to Au(0), and also as a capping agent, adsorbing to the surface of the nanoparticles to provide electrostatic stabilization and prevent aggregation. libretexts.org

The reaction involves the oxidation of citrate to dicarboxy acetone. libretexts.org The size of the resulting nanoparticles can be tuned by varying the molar ratio of citrate to tetrachloroauric acid. libretexts.org Generally, a higher ratio leads to smaller nanoparticles because more citrate is available to stabilize a larger number of smaller particles. libretexts.org This method is highly valued for its reproducibility and ability to produce AuNPs in a size range of approximately 16 to 147 nm. nih.gov

Reduction with Other Organic and Inorganic Reducing Agents

Besides citrate, a range of other reducing agents are utilized to synthesize gold nanoparticles with different characteristics.

Sodium Borohydride (B1222165) (NaBH₄): This is a strong reducing agent that facilitates the rapid reduction of tetrachloroauric acid, often at lower temperatures. nih.govrsc.org This method is capable of producing very small AuNPs, typically in the range of 1.7 to 8.2 nm. nih.gov The size can be controlled by adjusting the amount of NaBH₄ used. nih.gov In many NaBH₄ reduction protocols, a separate stabilizing agent, such as a thiol ligand or citrate, is necessary to control the growth and prevent aggregation of the nanoparticles. nih.govnanocon.eu Interestingly, it has been found that NaBH₄ itself can also act as a stabilizer, leading to the formation of stable, highly active gold nanoparticle catalysts. rsc.orgresearchgate.net

Glucose: Glucose, a mild reducing sugar, can also be employed for the synthesis of gold nanoparticles. This method is often considered a "greener" alternative due to the benign nature of glucose. orientjchem.org In a typical synthesis, glucose reduces tetrachloroauric acid in the presence of a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP). orientjchem.org This process can yield nanoparticles in the range of ~75 nm. orientjchem.org

Cyclodextrins: These cyclic oligosaccharides can also act as both reducing and capping agents in the synthesis of gold nanoparticles. The use of cyclodextrins represents another environmentally friendly approach to AuNP synthesis.

| Reducing Agent | Typical Nanoparticle Size Range | Key Features | Reference |

|---|---|---|---|

| Sodium Citrate | 16 - 147 nm | Acts as both reducing and capping agent; size tunable by reactant ratio. | nih.gov |

| Sodium Borohydride | 1.7 - 8.2 nm | Strong reducing agent; produces small nanoparticles; often requires a separate stabilizer. | nih.gov |

| Glucose | ~75 nm | Mild reducing agent; considered a "green" synthesis route. | orientjchem.org |

Green Synthesis Strategies for Gold Nanoparticles

In recent years, there has been a significant shift towards "green" synthesis methods for gold nanoparticles, which utilize environmentally benign and non-toxic reagents. These strategies often employ biological entities or plant-derived compounds that can act as both reducing and stabilizing agents.

A wide variety of plant extracts have been successfully used to reduce chloroauric acid and form gold nanoparticles. mdpi.com For example, extracts from tea leaves, Curcumae Kwangsiensis Folium, and Nigella arvensis leaves contain phytochemicals such as polyphenols, which can effectively reduce Au(III) ions. mdpi.com The size of the nanoparticles synthesized using plant extracts can vary, for instance, from 3-37 nm using Nigella arvensis leaf extract to 5-50 nm with Dillenia indica fruit extract. mdpi.com

Microorganisms like bacteria, fungi, and actinomycetes also offer a biological route for AuNP synthesis. mdpi.com For example, the fungus Aspergillus terreus and alkalotolerant actinomycetes have been shown to reduce chloroauric acid to form monodispersed gold nanoparticles, often in the size range of 5-19 nm. mdpi.com

Furthermore, specific biomolecules can be used for green synthesis. Glycyrrhizin, for instance, has been demonstrated to act as both a reductant and a stabilizer in the synthesis of spherical AuNPs of approximately 35 nm. rsc.org These green synthesis approaches are not only eco-friendly but can also impart unique surface functionalities to the nanoparticles, derived from the biological molecules involved in their formation.

Utilization of Plant Extracts as Reducing and Capping Agents

A prominent green synthesis approach involves the use of plant extracts. nih.govnih.govresearchgate.net Phytochemicals present in these extracts, such as polyphenols, flavonoids, and alkaloids, can act as both reducing and capping agents. nih.govmdpi.com This dual functionality simplifies the synthesis process into a single step. nih.gov The general procedure involves mixing an aqueous solution of tetrachloroauric acid (HAuCl₄) with a plant extract. nih.govdovepress.com The phytochemicals reduce the gold ions (Au³⁺) to neutral gold atoms (Au⁰), which then nucleate and grow into nanoparticles. mdpi.com These same phytochemicals also adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation and ensuring their stability. nih.govmdpi.com

The choice of plant extract can significantly influence the size, shape, and properties of the resulting gold nanoparticles. nih.govdovepress.com For instance, extracts from Salvia officinalis, Lippia citriodora, Pelargonium graveolens, and Punica granatum have all been successfully used to synthesize gold nanoparticles. nih.govresearchgate.net The concentration of the plant extract and the reaction temperature can also be tuned to control the nanoparticle characteristics. nih.govdovepress.com For example, some syntheses using extracts like those from Punica granatum and Pelargonium graveolens can proceed at room temperature, while others may require gentle heating. nih.gov

| Plant Extract Source | Potential Reducing/Capping Agents | Resulting Nanoparticle Characteristics |

| Salvia officinalis (Sage) | Polyphenols, Terpenoids | Biocompatible, stable for over 3 weeks. researchgate.net |

| Lippia citriodora (Lemon Verbena) | Flavonoids, Phenylpropanoids | Biocompatible, stable for over 3 weeks. researchgate.net |

| Pelargonium graveolens (Rose Geranium) | Geraniol, Citronellol | Different shapes in the size range of 20–40 nm. nih.gov |

| Punica granatum (Pomegranate) | Ellagic acid, Gallic acid | Nanoparticles in the size range of 10–50 nm. researchgate.net |

| Tea Leaf Extract | Catechins, Theaflavins | Size controllable by varying extract concentration. dovepress.com |

| Morinda citrifolia (Noni) Root | Anthraquinones, Scopoletin | Nanoparticles in the range of 8–17 nm. dovepress.com |

| Coriander Leaf Extract | Linalool, Flavonoids | Spherical, triangular, and decahedral morphologies with sizes from 6.75–57.91 nm. mdpi.com |

| Onion (Allium cepa) Extract | Quercetin, Kaempferol | Cost-effective and environment-friendly synthesis. mdpi.com |

| Dillenia indica Fruit Extract | Phenolic compounds | Average size range of 5–50 nm. mdpi.com |

Environmentally Benign Solvents and Reaction Conditions

Beyond the use of plant extracts, green synthesis of gold nanoparticles also emphasizes the use of environmentally safe solvents and reaction conditions. nih.gov Water is the most common and ideal green solvent for these reactions. The use of aqueous media avoids the environmental and health hazards associated with many organic solvents. nih.gov

Furthermore, many green synthesis protocols are designed to be energy-efficient, often proceeding at room temperature or with only mild heating. nih.govnih.gov This contrasts with some conventional methods that may require high temperatures and pressures. The use of naturally derived reducing agents like glucose and stabilizing agents like starch also contributes to the eco-friendly nature of these processes. researchgate.net The goal is to develop methods that are not only effective in producing high-quality nanoparticles but also sustainable and safe for both researchers and the environment. nih.gov

Fabrication of Advanced Gold Nanostructures

The unique properties of gold nanoparticles are highly dependent on their size and shape. This has led to the development of sophisticated fabrication techniques to create advanced nanostructures with tailored functionalities.

Galvanic Replacement Reactions for Hollow Nanostructures and Core-Shell Architectures

Galvanic replacement is a versatile method for creating hollow gold nanostructures and core-shell architectures. vjs.ac.vnnih.gov This technique utilizes a sacrificial template, typically silver (Ag) nanoparticles, which have a lower electrochemical potential than gold. vjs.ac.vnnih.gov When silver nanocubes are introduced to a solution containing a gold salt precursor, such as tetrachloroauric acid, a galvanic replacement reaction occurs. vjs.ac.vnnih.gov In this reaction, the silver atoms are oxidized and dissolve into the solution, while the gold ions are reduced and deposited onto the surface of the silver template. nih.gov

This process leads to the formation of hollow interiors as the silver template is consumed. vjs.ac.vnnih.gov The morphology and properties of the resulting hollow nanostructures, such as nanoboxes or nanocages, can be precisely controlled by adjusting the amount of the gold precursor. vjs.ac.vn For instance, the localized surface plasmon resonance (LSPR) peak of hollow gold nanostructures can be tuned across a wide range of wavelengths by simply altering the volume of the tetrachloroauric acid solution. vjs.ac.vn This tunability is crucial for applications in areas like photothermal therapy and optical sensing. vjs.ac.vnnih.gov The reaction can also be performed with other sacrificial templates, such as cobalt nanoparticles, to produce hollow gold nanospheres. nih.gov

Controlled Synthesis in Organic Media and Ionic Liquids

While aqueous synthesis methods are common, controlled synthesis in non-aqueous media like organic solvents and ionic liquids offers unique advantages for creating specific gold nanostructures. researchgate.netrsc.org Organic solvents can influence the growth kinetics and stabilization of nanoparticles, leading to different morphologies. For example, the synthesis of gold nanoparticles in toluene (B28343) with oleylamine (B85491) as both a reductant and stabilizer has been reported to produce small, uniform nanoparticles that can then be used as seeds for further growth. nih.gov

Ionic liquids, which are salts that are liquid at or near room temperature, have emerged as a promising medium for nanoparticle synthesis. rsc.orgacs.orgolemiss.edu They can act as both solvents and stabilizing agents, and their unique properties can be tailored by changing the cation and anion. rsc.orgacs.org The use of ionic liquids can lead to the formation of highly stable gold nanoparticles and can also facilitate the synthesis of complex structures like nanorods. olemiss.edu However, achieving precise control over the size and shape of nanostructures in ionic liquids can be challenging due to the complex interplay of various factors. olemiss.eduolemiss.edu Research has shown that imidazolium-based ionic liquids can be used to modify the surface of gold nanoparticles, enabling their transfer from an aqueous solution to the ionic liquid phase. acs.org This opens up possibilities for applications in biphasic catalysis. acs.org Furthermore, the use of mixed cationic and anionic surfactants in aqueous solutions has been shown to enable the synthesis of unique structures like gold nanobelts and nanocombs. acs.org

Functionalization and Surface Modification of Gold Nanomaterials

The properties and applications of gold nanomaterials are not solely determined by their size and shape but also by their surface chemistry. Functionalization and surface modification are critical steps in tailoring nanoparticles for specific purposes.

Capping Ligand Effects on Nanoparticle Stability and Properties

Capping agents, or ligands, are molecules that bind to the surface of nanoparticles, preventing them from aggregating and providing stability in solution. nih.govacs.org The choice of capping agent can have a profound impact on the physicochemical properties of gold nanoparticles, including their stability, surface charge, and reactivity. nih.govacs.org

A variety of molecules can be used as capping agents, including polymers, surfactants, and peptides. nih.govnih.gov For instance, polymers like polyvinylpyrrolidone (PVP), polyethylene (B3416737) glycol (PEG), and polyvinyl alcohol (PVA) are commonly used as stabilizers. mdpi.com The chemical nature and molecular weight of the polymer can influence the size and catalytic activity of the resulting nanoparticles. nih.govmdpi.com For example, PVA has been shown to lead to the formation of smaller and more active gold nanoparticles compared to PEG and PVP. mdpi.com

Peptides can also be designed as capping ligands to create highly stable, water-soluble gold nanoparticles with protein-like properties. nih.govucl.ac.uk The stability conferred by peptide ligands depends on their length, charge, and hydrophobicity. nih.govucl.ac.uk The ability to rationally design peptide sequences allows for fine-tuning of nanoparticle properties and the introduction of specific functionalities. nih.gov

The capping ligand also influences the electrochemical properties of the nanoparticles. acs.org Different ligands can alter the redox potential of the gold nanoparticles, which is a critical factor in their catalytic and sensing applications. acs.org Ultimately, the selection of the capping ligand is a crucial step in the design of gold nanomaterials for specific applications, as it dictates their behavior and interactions with their environment. nih.gov

Strategies for Bioconjugation and Surface Derivatization (excluding biomedical/clinical applications)

The synthesis of gold nanoparticles (AuNPs) from tetrachloroauric acid (HAuCl₄), also known as trichlorogold;hydrochloride, is the foundational step for creating a wide array of functional nanomaterials. mdpi.comlaballey.comamericanelements.com The inherent properties of these nanoparticles can be precisely tailored for specific tasks through subsequent surface modification. This process, known as bioconjugation or surface derivatization, involves the attachment of specific molecules (ligands) to the nanoparticle surface. This functionalization is critical for controlling the stability, solubility, and reactivity of the AuNPs, enabling their use in diverse, non-biomedical applications. rsc.orgnih.gov

The most common methods for producing AuNPs involve the chemical reduction of an aqueous solution of tetrachloroauric acid. orientjchem.org The Turkevich method, for instance, uses sodium citrate as both a reducing and a capping agent, which weakly stabilizes the newly formed nanoparticles. mdpi.comnih.gov Other reducing agents like sodium borohydride or dextrose, often in the presence of stabilizing agents like polyvinylpyrrolidone (PVP), are also employed. orientjchem.org The conditions of the synthesis, including reactant concentrations, pH, and temperature, play a crucial role in determining the final size and shape of the nanoparticles. acs.org

Once synthesized, the surfaces of these nanoparticles are readily modified. The choice of ligand for surface derivatization is dictated by the intended application. Strategies for functionalization often utilize molecules containing specific chemical groups that have a strong affinity for the gold surface, such as thiols, amines, and phosphines. orientjchem.orgnih.gov

Ligand Exchange and Functionalization:

A primary strategy for surface derivatization is ligand exchange, where the initial capping agent (e.g., citrate) is replaced by a molecule with a stronger binding affinity for gold. Thiol-containing molecules, for instance, form strong gold-sulfur bonds, providing robust surface functionalization. This allows for the attachment of a wide variety of functional groups to the nanoparticle surface.

Bioconjugation with Amino Acids and Peptides:

Amino acids and peptides offer a versatile platform for surface functionalization due to their diverse chemical functionalities. The amine and thiol groups present in amino acids like cysteine and lysine (B10760008) can readily bind to the gold surface. For example, cysteine has been used to create ultra-small, stable AuNPs. nih.gov The specific amino acid used can influence the properties of the final conjugate. L-histidine and L-glutamic acid have also been successfully used to reduce tetrachloroaurate(III) ions and stabilize the resulting nanoparticles. nih.gov Peptides, such as the pentapeptide CALNN, can act as ligands to stabilize and functionalize gold nanoparticles, rendering them highly resistant to aggregation. researchgate.net

Polymer and Oligonucleotide Derivatization:

Polymers are frequently used to coat AuNPs to enhance their stability and introduce new functionalities. Polyvinylpyrrolidone (PVP), for instance, can act as a capping agent during synthesis, preventing aggregation. orientjchem.org Polyethylene glycol (PEG) is another common choice for surface coating, known to reduce agglomeration. researchgate.net

Deoxyribonucleic acid (DNA) has also been employed as a functionalizing agent. The nitrogenous bases within DNA have a high affinity for gold, allowing single-stranded DNA to adhere to and stabilize AuNPs. nih.govresearchgate.net This process can be used to create highly specific nanoparticle assemblies and has applications in the development of sensitive detection systems. researchgate.net

The following tables summarize key research findings in the surface derivatization of gold nanoparticles synthesized from tetrachloroauric acid for non-biomedical applications.

Table 1: Examples of Reducing Agents and Stabilizers in AuNP Synthesis

| Reducing Agent | Stabilizer / Capping Agent | Precursor | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|---|

| Sodium Citrate | Sodium Citrate | Tetrachloroauric acid | Monodisperse, spherical nanoparticles (5-50 nm) | orientjchem.orgnih.gov |

| Sodium Borohydride | Thiolates, Amines, Phosphanes | Tetrachloroauric acid | Uniform, small nanoparticles (1-5 nm) | orientjchem.orgnih.gov |

| Dextrose | Polyvinylpyrrolidone (PVP) | Tetrachloroauric acid | Ruby-red solution, ~75 nm nanoparticles | orientjchem.org |

Table 2: Ligands for Gold Nanoparticle Surface Derivatization

| Ligand Class | Specific Example | Functional Group for Binding | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Amino Acids | Cysteine (Cys) | Thiol (-SH), Amine (-NH2) | Controlled growth and stabilization of ultra-small nanoparticles | nih.gov |

| Amino Acids | L-Histidine (His) | Imidazole ring, Amine (-NH2) | Reduction of Au(III) and stabilization | nih.gov |

| Amino Acids | Tryptophan (Trp) | Indole ring, Amine (-NH2) | Synthesis of monodisperse nanoparticles with tunable optical properties | nih.gov |

| Polymers | Polyvinylpyrrolidone (PVP) | Carbonyl (=O) | Stabilization during synthesis | orientjchem.org |

| Oligonucleotides | Single-stranded DNA (ssDNA) | Nitrogenous bases | Catalytic properties, formation of stable ultrasmall nanoparticles | nih.govresearchgate.net |

The functionalized gold nanoparticles derived from trichlorogold;hydrochloride precursors are utilized in a variety of fields beyond biomedicine. Their unique optical and catalytic properties make them valuable in analytical chemistry for the development of highly sensitive colorimetric assays and electrochemical sensors. chemimpex.com For example, DNA-functionalized gold nanoparticles have demonstrated excellent catalytic properties in the reduction of p-nitrophenol. researchgate.net Furthermore, their enhanced stability and tailored surface chemistry are advantageous in catalysis, where they can improve reaction rates and selectivity in the synthesis of fine chemicals. chemimpex.com

Mechanistic and Kinetic Studies of Reactions Involving Tetrachloroauric Acid

Redox Chemistry of Gold(III) Chloride Complexes

The reactivity of tetrachloroaurate(III) is dominated by its redox chemistry, where the gold(III) center acts as a potent oxidizing agent. The reduction of [AuCl₄]⁻ to elemental gold (Au(0)) is a thermodynamically favorable process that underpins many of its applications.

Electrochemical Investigations of Reduction and Oxidation Processes

Electrochemical methods, such as cyclic voltammetry, have been instrumental in probing the reduction and oxidation pathways of [AuCl₄]⁻. These studies reveal that the electrochemical reduction of [AuCl₄]⁻ to metallic gold in aqueous media is a complex process. The standard reduction potential for the direct three-electron reduction of [AuCl₄]⁻ to Au(0) is approximately +0.99 V versus the Standard Hydrogen Electrode (SHE), highlighting its strong oxidizing power.

The reduction can proceed through a single-step three-electron transfer or via a two-step mechanism involving a gold(I) intermediate, [AuCl₂]⁻. The specific pathway is highly dependent on experimental conditions such as the electrode material, scan rate, pH, and the concentration of chloride ions, which stabilize the gold(III) and gold(I) oxidation states. The presence of different ligands can also significantly alter the reduction potentials and the mechanism.

Standard Reduction Potentials of Relevant Gold Species

| Redox Couple | Standard Reduction Potential (V vs. SHE) |

|---|---|

| Au³⁺ + 3e⁻ ⇌ Au | +1.50 |

| [AuCl₄]⁻ + 3e⁻ ⇌ Au + 4Cl⁻ | +0.99 |

| [AuCl₂]⁻ + e⁻ ⇌ Au + 2Cl⁻ | +1.15 |

Kinetics and Thermodynamics of Gold(III) Reduction by Organic Species (e.g., methanol (B129727), formic acid)

The reduction of [AuCl₄]⁻ by organic molecules is a cornerstone of gold nanoparticle synthesis. The kinetics and thermodynamics of these reactions dictate the size, morphology, and stability of the resulting nanoparticles.

Formic acid (HCOOH) is a widely used reducing agent. The reaction involves the oxidation of formic acid to carbon dioxide, coupled with the reduction of Au(III) to Au(0). The kinetics of this reaction are sensitive to pH, with an increased rate observed at higher pH values. This is attributed to the deprotonation of formic acid to the more potent reducing agent, the formate (B1220265) ion (HCOO⁻).

Methanol (CH₃OH) also serves as a reducing agent for [AuCl₄]⁻, though it is generally less reactive than formic acid under ambient conditions. The oxidation of methanol can produce intermediates like formaldehyde (B43269) and formic acid, which can subsequently reduce more gold ions, leading to a complex, multi-step reaction pathway. The thermodynamics for the reduction of tetrachloroauric acid by these organic species are highly favorable, characterized by a large negative Gibbs free energy change, indicating the spontaneity of metallic gold formation.

Theoretical Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to complement experimental studies by offering detailed, molecular-level insights into reaction mechanisms that are often difficult to probe experimentally.

Quantum Chemical Approaches to Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively applied to model the reduction of [AuCl₄]⁻. These calculations can map out entire reaction energy profiles, identifying the structures of reactants, intermediates, transition states, and products. For instance, theoretical studies have elucidated the ligand exchange processes where chloride ligands in the [AuCl₄]⁻ complex are substituted by water molecules or other reducing agents prior to electron transfer. By calculating the energy barriers associated with these elementary steps, researchers can predict the most likely reaction pathways and understand the factors that control the reaction rate.

Molecular Dynamics Simulations of Reactant Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between [AuCl₄]⁻ and its environment in solution. These simulations can track the trajectories of individual molecules and ions over time, revealing crucial information about the solvation structure of the gold complex and the diffusional approach of reactants. MD studies have been used to investigate how reducing agents and stabilizing ligands interact with the [AuCl₄]⁻ ion, highlighting the formation of precursor complexes that precede the redox event. This atomistic-level understanding of reactant encounters is vital for comprehending the nucleation and growth stages of gold nanoparticle formation.

Interfacial Phenomena and Adsorption Studies

The behavior of tetrachloroauric acid at solid-liquid interfaces is critical for applications in heterogeneous catalysis and the fabrication of supported nanomaterials.

Studies have demonstrated that the [AuCl₄]⁻ anion readily adsorbs onto a variety of surfaces, including activated carbon, metal oxides (e.g., TiO₂, Al₂O₃), and polymers. The adsorption mechanism can be either physisorption, driven by electrostatic forces, or chemisorption, involving the formation of direct chemical bonds between the gold complex and the surface. The efficiency of adsorption is influenced by parameters such as the pH of the solution, which affects the surface charge of the adsorbent and the speciation of the gold complex, as well as temperature and ionic strength.

Once adsorbed, the [AuCl₄]⁻ complex can be reduced in situ to form highly dispersed gold nanoparticles on the support material. This is a common and effective method for preparing supported gold catalysts. The interaction with the support material can significantly influence the size, shape, and stability of the resulting gold nanoparticles, which in turn determines their catalytic performance. A thorough understanding of these interfacial phenomena is therefore essential for the rational design of advanced gold-based materials.

Adsorption of Gold(III) Chloride on Activated Carbon and Other Substrates

The adsorption of gold(III) chloride, formally known as tetrachloroauric acid (HAuCl₄), from aqueous solutions is a critical process in gold recovery and purification. Activated carbon has been the most extensively studied and utilized adsorbent due to its high surface area, porous structure, and cost-effectiveness. However, research has expanded to include various other substrates, such as biomass and modified materials, to find more efficient or specialized alternatives.

The process of gold(III) adsorption onto activated carbon is complex, involving not just physisorption but also chemisorption and reduction. In acidic chloride solutions, the predominant gold species is the tetrachloroaurate (B171879) anion, [AuCl₄]⁻. The adsorption mechanism involves the initial attraction of these anions to the carbon surface, followed by their reduction to lower oxidation states, primarily gold(I) chloride (AuCl) and metallic gold (Au(0)). bac-lac.gc.caresearchgate.net This reduction is facilitated by the functional groups on the activated carbon surface and its inherent reducing potential.

Kinetic studies reveal that the adsorption of [AuCl₄]⁻ onto activated carbon is a relatively rapid process, with a significant amount of gold being removed from the solution within the first few minutes of contact. bac-lac.gc.ca The rate of adsorption is influenced by several factors, including temperature, the concentration of the gold complex, the loading of activated carbon, and the pH of the solution. bac-lac.gc.caresearchgate.net Generally, an increase in temperature and carbon loading enhances the kinetics of gold adsorption. bac-lac.gc.ca The process is often described by a first-order reaction model and is considered to be diffusion-controlled. bac-lac.gc.caresearchgate.net

The equilibrium of gold adsorption on activated carbon is commonly analyzed using isotherm models such as the Langmuir and Freundlich models. The Freundlich isotherm often provides a better fit for experimental data, suggesting a heterogeneous surface and multilayer adsorption. mdpi.com This indicates that the energy of adsorption is not uniform across the adsorbent surface.

Beyond activated carbon, various other substrates have been investigated for their potential to adsorb gold(III) chloride. These include:

Biomass: Materials such as carbonized microalgal residue have shown high affinity and selectivity for gold(III) in acidic chloride media. longdom.org The mechanism also involves the reduction of Au(III) to metallic gold on the surface of the biomass-derived carbon. longdom.org

Modified Substrates: Cellulose nanofibers oxidized with TEMPO have been used as an adsorbent, demonstrating selective adsorption of gold ions from copper(II) chloride solutions. mdpi.com Similarly, gallic acid-modified magnetite particles have been synthesized for the adsorption and subsequent reduction of [AuCl₄]⁻.

Other Carbonaceous Materials: Peach stones, an agricultural byproduct, have been converted into granular activated carbon and have shown effectiveness in adsorbing gold from acidic thiourea (B124793) solutions, a process that shares similarities with chloride systems. saimm.co.za

The choice of adsorbent depends on various factors, including the specific composition of the gold-bearing solution, desired selectivity, and economic considerations.

Interactive Data Table: Adsorption Isotherm Parameters for Gold on Activated Carbon

| Isotherm Model | Parameters | Value | Reference |

| Freundlich | n (intensity) | >1 | mdpi.com |

| KF (capacity) | Varies | mdpi.com | |

| Langmuir | qmax (max capacity) | Varies | mdpi.com |

| KL (affinity) | Varies | mdpi.com |

Note: Specific values for KF, qmax, and KL are dependent on experimental conditions such as temperature, pH, and initial gold concentration.

Mechanistic Insights into Gold Recovery and Scavenging Processes

The recovery and scavenging of gold from tetrachloroauric acid solutions are underpinned by complex mechanistic pathways, primarily involving reduction-adsorption and selective precipitation. A fundamental aspect of these processes is the reduction of the stable [AuCl₄]⁻ complex to less soluble or solid forms of gold.

In processes utilizing activated carbon, the mechanism is a combination of adsorption and reduction. X-ray photoelectron spectroscopy (XPS) analyses have confirmed that upon adsorption, gold(III) is reduced to both gold(I) and metallic gold (Au(0)) on the carbon surface. bac-lac.gc.ca The relative proportions of these species are influenced by factors such as temperature and chloride ion concentration. bac-lac.gc.ca Higher temperatures tend to favor the formation of metallic gold. bac-lac.gc.ca This reduction is a key step, as the metallic gold particles can then be physically separated from the carbon. google.com

An alternative and promising method for selective gold recovery is the electrodeposition-redox replacement (EDRR) process. researchgate.net This technique involves the initial electrodeposition of a sacrificial metal, such as copper, onto a cathode. Subsequently, in an open-circuit condition, the deposited copper undergoes a redox replacement reaction with the gold ions in the solution, leading to the dissolution of copper and the precipitation of metallic gold onto the cathode. researchgate.net This method offers high selectivity for gold even in the presence of other metal ions. researchgate.net

The scavenging of gold from solutions can also be achieved through chemical reduction using various reducing agents. Formic acid, for instance, has been studied for the reduction of [AuCl₄]⁻ complexes. researchgate.net The reaction is complex, with the formation of intermediate gold(I) species before the final precipitation of metallic gold. researchgate.net The rate of this reduction is dependent on factors such as temperature, reactant concentrations, and the concentration of chloride ions. researchgate.net Another commonly used reductant is sodium metabisulfite, which rapidly reduces chloroauric acid to metallic gold. youtube.com

Selective precipitation is another important mechanism for gold recovery. Quaternary ammonium (B1175870) salts have been shown to selectively precipitate gold from acidic solutions. ua.pt The mechanism involves the formation of an ion pair between the quaternary ammonium cation and the [AuCl₄]⁻ anion, leading to a solid precipitate that can be separated from the solution. ua.pt

The choice of recovery or scavenging process depends on the concentration of gold in the solution, the presence of impurities, and the desired purity of the final gold product.

Interactive Data Table: Factors Influencing Gold Recovery Mechanisms

| Recovery Method | Key Mechanistic Step | Influencing Factors | Outcome | Reference |

| Activated Carbon Adsorption | Reduction of Au(III) to Au(I) and Au(0) | Temperature, Chloride Concentration | Gold loaded on carbon | bac-lac.gc.ca |

| Electrodeposition-Redox Replacement (EDRR) | Redox replacement with a sacrificial metal | Applied potential, Open-circuit time | Selective gold deposition | researchgate.net |

| Chemical Reduction (e.g., Formic Acid) | Reduction of [AuCl₄]⁻ to Au(0) | Temperature, pH, Reactant concentrations | Metallic gold precipitate | researchgate.net |

| Selective Precipitation (e.g., Quaternary Ammonium Salts) | Ion pair formation and precipitation | Precipitant-to-gold ratio, Acidity | Selective gold salt precipitate | ua.pt |

Advanced Analytical and Industrial Applications of Tetrachloroauric Acid

Refinement and Purification of Gold

The high economic and industrial value of gold necessitates highly efficient purification methods. Tetrachloroauric acid is central to achieving the highest purities of this precious metal through electrochemical and solvent extraction techniques.

Electrolytic Gold Purification Processes

The primary industrial method for attaining the highest purity of gold (99.999%) is the Wohlwill process, which relies on tetrachloroauric acid as its electrolyte. wikipedia.orgfinestknown.com Invented by Emil Wohlwill in 1874, this electrochemical process uses an impure gold ingot as the anode and thin sheets of pure gold as the cathode. wikipedia.orgmgsrefining.com An electric current is passed through a solution of chloroauric acid, causing the impure anode to dissolve. mgsrefining.com Gold ions from the electrolyte selectively deposit onto the pure gold cathode, while less noble metals like silver and platinum group metals either remain in the electrolyte or precipitate as anode sludge. wikipedia.orgfinestknown.com

The purity achieved by the Wohlwill process surpasses that of the Miller process, which yields gold of about 99.5% purity. wikipedia.orgaurizrefinery.com Consequently, for applications demanding the utmost purity, such as in electronics and investment-grade bullion, the Wohlwill process is essential. wikipedia.org The process requires a significant inventory of gold to create the chloroauric acid electrolyte. mgsrefining.com

Table 1: Comparison of Gold Refining Processes

| Feature | Wohlwill Process | Miller Process |

| Purity Achieved | 99.999% wikipedia.org | ~99.5% wikipedia.org |

| Method | Electrolysis aurizrefinery.com | Chlorination |

| Electrolyte | Chloroauric Acid (HAuCl₄) wikipedia.org | Not applicable |

| Primary Use | Highest purity applications wikipedia.org | Large-scale, faster refining wikipedia.org |

| Key Impurities Removed | Silver, Platinum Group Metals wikipedia.org | Base metals |

Liquid-Liquid Extraction Techniques for Gold Recovery and Concentration

Liquid-liquid extraction, or solvent extraction, is a powerful hydrometallurgical technique used for the recovery, concentration, and purification of gold from various sources, including ores and electronic waste. wikipedia.orgufms.br In this process, gold is first leached into an acidic chloride solution, forming the stable tetrachloroaurate(III) anion, [AuCl₄]⁻. aip.org This aqueous phase is then mixed with an immiscible organic solvent that selectively extracts the gold complex. nih.gov

A variety of organic extractants are effective for this purpose. Oxygen-containing solvents like ethers, ketones, esters, and alcohols are widely used. wikipedia.org Specific examples include:

Dibutyl carbitol (DBC) nih.govgoogle.com

Methyl isobutyl ketone (MIBK) wikipedia.orggoogle.com

Tributyl phosphate (B84403) (TBP) wikipedia.orgresearchgate.net

Diethyl carbonate (DEC) acs.org

The choice of solvent and process conditions, such as the acidity (HCl concentration) of the aqueous phase, significantly influences the extraction efficiency. researchgate.netacs.org For instance, studies with TBP show that while higher hydrochloric acid concentrations increase gold extraction, they can reduce the selectivity over other metals like iron. researchgate.net After extraction, the gold can be "stripped" from the organic phase, often using pure water, and subsequently reduced to its elemental form. google.comgoogle.com This method is crucial for processing low-concentration gold solutions and for separating gold from complex mixtures of other metals. nih.govresearchgate.net

Applications in Specialized Analytical Chemistry

Tetrachloroauric acid serves as a vital reagent and a target analyte in various specialized chemical analysis techniques.

Use as an Analytical Reagent for Specific Chemical Determinations

Tetrachloroauric acid is employed as an analytical reagent for the quantification of gold and other substances. Its distinct properties are leveraged in several analytical methods:

Spectrophotometry: The tetrachloroaurate (B171879) ion has strong absorption characteristics in the ultraviolet-visible spectrum, which allows for the sensitive quantification of gold in a sample.

Gravimetric Analysis: It is used in the gravimetric determination of gold concentration. By precipitating gold chloride from a solution, the resulting product can be weighed to accurately determine the initial gold content.

Colorimetric Assays: The ability of tetrachloroauric acid to form colored complexes and its role in the synthesis of gold nanoparticles, which have intense colors, make it valuable for the colorimetric detection of various metals and ions.

Microanalysis: It has been used in the microanalysis of elements like rubidium and cesium and for the determination of alkaloids.

Potentiometric Monitoring and Sensor Development

Recent advancements have seen the development of ion-selective electrodes (ISEs) for the real-time potentiometric monitoring of the tetrachloroaurate(III) anion. mdpi.com These sensors typically use a plasticized polyvinyl chloride membrane containing an anion exchanger, such as tridodecymethylammonium chloride, which is selective for the [AuCl₄]⁻ ion. mdpi.com

These electrodes allow for the continuous tracking of tetrachloroaurate(III) concentration during chemical reactions, such as its reduction to form gold nanoparticles. mdpi.com This capability is crucial for studying reaction kinetics and mechanisms. For example, researchers have used these sensors to monitor the reduction of tetrachloroaurate(III) by hydroxylamine, a reaction catalyzed by iodide. mdpi.com The development of such sensors provides a powerful tool for process control in gold nanoparticle synthesis and for studying the chemistry of gold complexes in solution. mdpi.com Furthermore, nanozymes based on platinum-gold (PtAu) have been used in potentiometric sensing arrays for applications like monitoring urine glucose. nih.gov

Materials Science and Engineering Applications

One of the most significant modern applications of tetrachloroauric acid is its role as the primary precursor in the synthesis of gold nanoparticles (AuNPs). honrel.commdpi.com The reduction of tetrachloroauric acid in a solution is the fundamental step in producing these nanomaterials. libretexts.org

The synthesis process can be carefully controlled to produce AuNPs of various sizes and shapes, which in turn dictates their unique optical, electronic, and catalytic properties. libretexts.orgnih.gov A common method is the Turkevich method, which involves the reduction of HAuCl₄ by trisodium (B8492382) citrate (B86180). libretexts.orgnih.gov The citrate not only acts as a reducing agent but also as a capping agent, stabilizing the nanoparticles and preventing them from aggregating. libretexts.org

Table 2: Selected Applications of Gold Nanoparticles Derived from Tetrachloroauric Acid

| Field | Application | Principle |

| Catalysis | Enhanced photocatalytic degradation of pollutants. taylorandfrancis.com | Gold's high reactivity at the nanoscale and ability to absorb visible light. taylorandfrancis.com |

| Electronics | Gold plating of connectors and microchips. honrel.com | Provides high conductivity and corrosion resistance. honrel.com |

| Aerospace | Development of spacecraft coatings. | Utilizes the unique properties of gold nanoparticles. |

| Biotechnology | Biosensing, drug delivery, and imaging. | AuNPs can be functionalized for specific biological targets. |